molecular formula C15H21NO B14376983 Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- CAS No. 89414-46-0

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)-

Cat. No.: B14376983
CAS No.: 89414-46-0
M. Wt: 231.33 g/mol
InChI Key: VPZXIVHJWTVVQL-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- typically involves the reaction of pyrrolidine with 1-oxo-5-phenylpentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

On an industrial scale, the production of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-(1-oxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpentyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

89414-46-0

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

5-phenyl-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H21NO/c17-15(16-12-6-7-13-16)11-5-4-10-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2

InChI Key

VPZXIVHJWTVVQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCCC2=CC=CC=C2

Origin of Product

United States

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